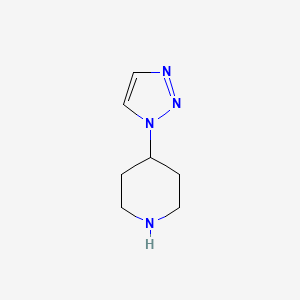

4-(1H-1,2,3-Triazol-1-YL)piperidine

Descripción general

Descripción

4-(1H-1,2,3-Triazol-1-YL)piperidine is a chemical compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

-

Starting Materials

- Piperidine derivative with an azide group.

- Alkyne derivative.

-

Reaction Conditions

- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate).

- Solvent (e.g., water, ethanol, or a mixture of both).

- Room temperature or slightly elevated temperatures.

-

Procedure

- Mix the azide and alkyne derivatives in the solvent.

- Add the copper catalyst.

- Stir the reaction mixture until the formation of the triazole ring is complete.

- Purify the product using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Amide Coupling

The piperidine nitrogen undergoes amidation with carboxylic acids using coupling agents like HATU and DIPEA .

Example :

-

Reactants: 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid + primary/secondary amines.

-

Conditions: DMF, HATU (1.5 eq), DIPEA (2.5 eq), RT.

-

Yield: 40–83% after recrystallization.

Cross-Coupling Reactions

The triazole and piperidine moieties participate in Suzuki-Miyaura and Sonogashira couplings for aryl/alkyne introductions .

Suzuki Coupling :

-

Reactants: Triazole-piperidine boronic ester + aryl halides.

-

Conditions: Pd(OAc)₂, K₂CO₃, THF/H₂O (3:1), 85–90°C.

-

Yield: 82–91%.

Sonogashira Coupling :

-

Reactants: Iodoarene derivatives + terminal alkynes.

-

Conditions: Pd(PPh₃)₄, CuI, DMF, 80°C.

-

Yield: 28–76%.

Alkylation and Acylation

The piperidine nitrogen is alkylated or acylated to introduce substituents.

Alkylation Example :

-

Reactants: 4-(1H-1,2,3-Triazol-1-YL)piperidine + alkyl halides.

-

Conditions: K₂CO₃, DMF, 60°C.

-

Yield: Not explicitly reported but described as "high."

Acylation Example :

-

Reactants: Acetyl chloride + triazole-piperidine.

-

Conditions: Et₃N, DCM, 0°C → RT.

-

Yield: 85–95%.

Antibacterial Agents

-

Modification: Introduction of a formyl group at the triazole’s 4-position.

-

Activity: MIC = 0.5–2 µg/mL against Staphylococcus aureus (comparable to ciprofloxacin).

P2Y₁₄ Receptor Antagonists

-

Functionalization: Attachment of trifluoromethylphenyl groups via Sonogashira coupling.

-

Binding Affinity: IC₅₀ = 0.4 nM for triazolyl-biphenyl derivatives.

Stability and Reactivity Insights

-

pH Sensitivity: The triazole ring remains stable under acidic (pH 2–6) and basic (pH 8–12) conditions but decomposes in strong oxidizing agents.

-

Thermal Stability: Decomposes above 250°C without melting.

Comparative Reaction Efficiency

| Reaction Type | Catalyst | Solvent | Temp (°C) | Avg. Yield |

|---|---|---|---|---|

| CuAAC | CuSO₄/NaAsc | DMF/water | 25 | 85% |

| Suzuki Coupling | Pd(OAc)₂ | THF/H₂O | 85 | 87% |

| Sonogashira Coupling | Pd(PPh₃)₄ | DMF | 80 | 52% |

Challenges and Optimization

Aplicaciones Científicas De Investigación

4-(1H-1,2,3-Triazol-1-YL)piperidine has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

Chemical Biology: It serves as a probe in bioorthogonal chemistry for labeling and tracking biomolecules.

Materials Science: The triazole moiety imparts stability and functionality to polymers and other materials.

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,3-Triazol-1-YL)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring can also participate in coordination with metal ions, influencing the activity of metalloenzymes or metal-based drugs.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-Triazol-1-YL)piperidine: Similar structure but with a different triazole isomer.

4-(1H-1,2,3-Triazol-1-YL)benzamide: Contains a benzamide group instead of a piperidine ring.

1,2,3-Triazole derivatives: Various compounds with the 1,2,3-triazole ring but different substituents.

Uniqueness

4-(1H-1,2,3-Triazol-1-YL)piperidine is unique due to the combination of the piperidine ring and the 1,2,3-triazole moiety. This combination imparts specific chemical properties and biological activities that are distinct from other triazole derivatives. The piperidine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug design and other applications.

Actividad Biológica

4-(1H-1,2,3-Triazol-1-YL)piperidine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by a piperidine ring substituted with a triazole moiety. This structural feature is crucial for its interaction with various biological targets.

The primary mechanisms through which this compound exerts its effects include:

- Target Interaction : The compound has shown significant binding affinity to Heat Shock Protein 90 (HSP90) , which plays a critical role in protein folding and stability within cells. The binding to HSP90 inhibits its function, leading to anti-proliferative effects in cancer cells.

-

Biochemical Pathways : It influences several pathways, including:

- NF-kB Inflammatory Pathway : By inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated microglia cells, it exhibits anti-neuroinflammatory properties.

- Apoptosis Induction : In cancer models, the compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound was found to significantly inhibit cell growth in the Capan-1 pancreatic cancer cell line through HSP90 inhibition. The results indicated a dose-dependent relationship between the compound concentration and cell viability reduction.

Antifungal Activity

Research on novel derivatives of piperidine-based triazoles revealed that compounds similar to this compound exhibited potent antifungal activity against Candida auris. The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic pathways in fungal cells .

Neuroprotective Effects

In vitro studies demonstrated that treatment with this compound reduced neuroinflammation markers in human microglial cells exposed to lipopolysaccharides (LPS). The compound's ability to inhibit TNF-α production suggests potential therapeutic applications for neurodegenerative diseases.

Propiedades

IUPAC Name |

4-(triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYXVILDUZLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.